molecular formula C21H18ClN3O3S B11204615 N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B11204615
M. Wt: 427.9 g/mol
InChI Key: LYCMXYTWIVIINS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline and 4-methoxybenzaldehyde. The key steps may involve:

  • Formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions.
  • Introduction of the acetamide group via acylation reactions.
  • Purification and characterization of the final product using techniques such as recrystallization and spectroscopy.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Halogen substitution reactions, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted imidazo[2,1-b][1,3]thiazole compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both imidazo[2,1-b][1,3]thiazole and acetamide moieties. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C21H18ClN3O3S/c1-27-16-6-3-13(4-7-16)18-11-25-15(12-29-21(25)24-18)10-20(26)23-14-5-8-19(28-2)17(22)9-14/h3-9,11-12H,10H2,1-2H3,(H,23,26)

InChI Key

LYCMXYTWIVIINS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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